tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate
Description
tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate: is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of a tert-butyl group, a cyanoethyl group, a pyridinylmethyl group, and a sulfamoyl carbamate moiety. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in various fields of study.
Properties
CAS No. |
2648940-93-4 |
|---|---|
Molecular Formula |
C14H20N4O4S |
Molecular Weight |
340.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt normal biological processes and lead to the desired therapeutic or experimental effects .
Comparison with Similar Compounds
- tert-butyl N-[(2-cyanoethyl)[(pyridin-2-yl)methyl]sulfamoyl]carbamate
- tert-butyl N-[(2-cyanoethyl)[(pyridin-4-yl)methyl]sulfamoyl]carbamate
- tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)ethyl]sulfamoyl]carbamate
Comparison: While these similar compounds share structural similarities with tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate, they differ in the position of the pyridinyl group or the length of the alkyl chain. These differences can affect their reactivity, binding affinity, and overall biological activity. The unique combination of functional groups in this compound makes it particularly versatile and effective in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
